![molecular formula C15H11Cl B14336438 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene CAS No. 104729-85-3](/img/structure/B14336438.png)
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene is an organic compound with the molecular formula C15H11Cl It is a derivative of benzene, featuring a chlorine atom and an ethynyl group attached to the benzene ring
準備方法
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, strong bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, which can provide insights into drug design and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-Chloro-4-[(4-methylphenyl)ethynyl]benzene depends on the specific application and reaction. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the desired products .
類似化合物との比較
1-Chloro-4-[(4-methylphenyl)ethynyl]benzene can be compared to other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the methyl group on the ethynyl substituent, which can affect its reactivity and applications.
1-Bromo-4-[(4-methylphenyl)ethynyl]benzene:
4-[(4-Methylphenyl)ethynyl]benzene: This compound lacks the halogen substituent, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
特性
CAS番号 |
104729-85-3 |
|---|---|
分子式 |
C15H11Cl |
分子量 |
226.70 g/mol |
IUPAC名 |
1-chloro-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11Cl/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-5,8-11H,1H3 |
InChIキー |
WWPAZXAGAXRHBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


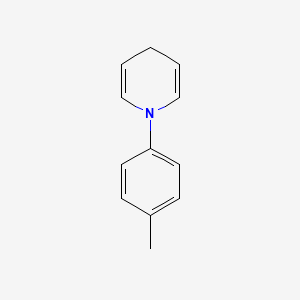
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
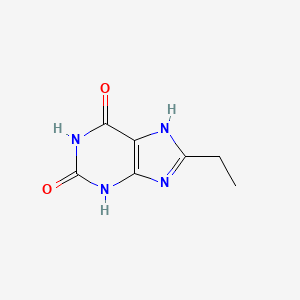

![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

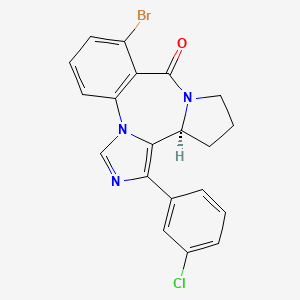

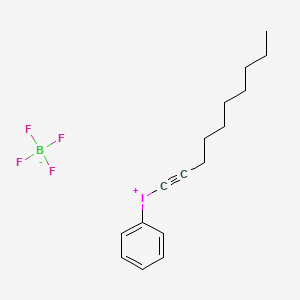
![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
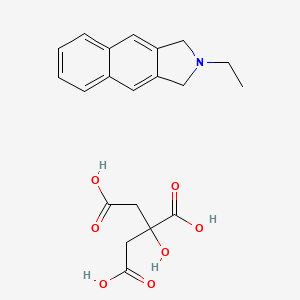

![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
